

Spectroscopic Data for 3-Acetoxybenzofuran: A Technical Guide

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Compound of Interest

Compound Name: 3-Acetoxybenzofuran

Cat. No.: B1272115

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Acetoxybenzofuran**, tailored for researchers, scientists, and drug development professionals. The guide presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for **3-Acetoxybenzofuran**. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ^1H NMR Data for 3-Acetoxybenzofuran

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.7 - 7.9	m	2H	Aromatic-H
~7.3 - 7.5	m	2H	Aromatic-H
~7.8	s	1H	H-2
~2.4	s	3H	-OCOCH ₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ^{13}C NMR Data for 3-Acetoxybenzofuran

Chemical Shift (δ) ppm	Carbon Type
~168	C=O
~155	C-O (furan)
~145	Quaternary C (aromatic)
~130	Aromatic CH
~125	Aromatic CH
~123	Aromatic CH
~120	Aromatic CH
~118	Quaternary C (aromatic)
~112	C-3
~21	-OCOCH ₃

Solvent: CDCl₃

Table 3: Predicted IR Absorption Data for 3-Acetoxybenzofuran

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
~3100 - 3000	Medium	Aromatic C-H Stretch
~1765	Strong	C=O Stretch (ester)
~1600, ~1480	Medium-Strong	Aromatic C=C Stretch
~1200	Strong	C-O Stretch (ester)

Table 4: Predicted Mass Spectrometry Data for 3-Acetoxybenzofuran

m/z	Relative Intensity (%)	Assignment
176	50	[M] ⁺ (Molecular Ion)
134	100	[M - C ₂ H ₂ O] ⁺
105	30	[C ₇ H ₅ O] ⁺
77	25	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **3-Acetoxybenzofuran** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- **Data Acquisition:**
 - Acquire ¹H NMR spectra on a 300 MHz or higher field spectrometer.
 - Acquire ¹³C NMR spectra with proton decoupling to simplify the spectrum to single lines for each carbon environment.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (Thin Film Method):**

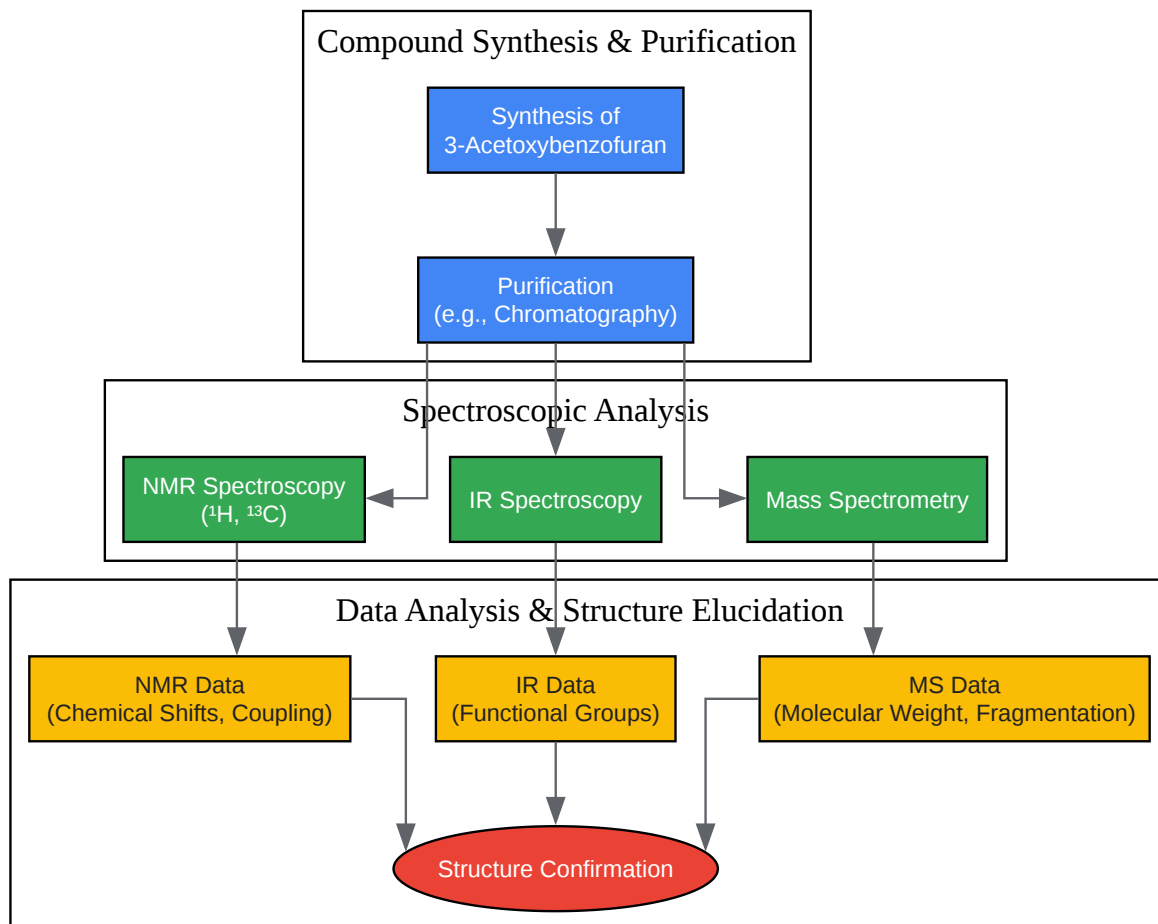
- Dissolve a small amount of **3-Acetoxybenzofuran** in a volatile solvent (e.g., dichloromethane or acetone).
- Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
- Data Acquisition:
 - Record a background spectrum of the clean, empty sample compartment.
 - Place the salt plate with the sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **3-Acetoxybenzofuran** into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will produce the parent molecular ion and characteristic fragment ions. Electrospray Ionization (ESI) is often used for LC-MS.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3-Acetoxybenzofuran**.



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